ROC-0929 vs. Varespladib (LY315920): Isoform Selectivity for hGX over hGIIA
ROC-0929 demonstrates high selectivity for human group X sPLA2 (hGX, IC50 = 80 nM) over human group IIA sPLA2 (hGIIA, IC50 > 1600 nM) [1]. In contrast, the broad-spectrum sPLA2 inhibitor varespladib (LY315920) potently inhibits hGIIA with an IC50 of 9 nM and shows activity against multiple other sPLA2 isoforms [2]. This quantitative difference in selectivity profile defines ROC-0929 as a tool for hGX-specific interrogation, whereas varespladib is unsuitable for experiments requiring isoform discrimination.
| Evidence Dimension | Selectivity for hGX over hGIIA |
|---|---|
| Target Compound Data | IC50 (hGX): 80 nM; IC50 (hGIIA): >1600 nM |
| Comparator Or Baseline | Varespladib (LY315920): IC50 (hGIIA): 9 nM |
| Quantified Difference | >20-fold higher selectivity for hGX over hGIIA for ROC-0929 compared to varespladib's broad-spectrum activity. |
| Conditions | Fluorometric sPLA2 assay using recombinant human enzymes. |
Why This Matters
This selectivity enables unambiguous assignment of biological effects to sPLA2-X, avoiding confounding inhibition of sPLA2-IIA, which is critical for studies on eosinophil function and inflammatory signaling.
- [1] Oslund, R. C., Cermak, N., & Gelb, M. H. (2008). Highly Specific and Broadly Potent Inhibitors of Mammalian Secreted Phospholipases A2. Journal of Medicinal Chemistry, 51(15), 4708–4714. View Source
- [2] Snyder, D. W., Bach, N. J., Dillard, R. D., Draheim, S. E., Carlson, D. G., Fox, N., Roehm, N. W., Armstrong, C. T., Chang, C. H., Hartley, L. W., Johnson, L. M., Roman, C. R., Smith, A. C., Song, M., & Fleisch, J. H. (1999). Pharmacology of LY315920/S-5920, a Potent and Selective Secretory Phospholipase A2 Inhibitor: A New Class of Anti-Inflammatory Drugs, SPI. Journal of Pharmacology and Experimental Therapeutics, 288(3), 1117–1124. View Source
